An In-depth Technical Guide to the Fundamental Properties of Methyl Oxazole-2-carboxylate
An In-depth Technical Guide to the Fundamental Properties of Methyl Oxazole-2-carboxylate
Foreword: The Oxazole Scaffold in Modern Drug Discovery
The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to engage in diverse non-covalent interactions with biological targets have cemented its status as a privileged scaffold in the design of novel therapeutics.[1] From enzyme inhibitors to peptide mimetics, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] This guide focuses on a key exemplar of this chemical class: methyl oxazole-2-carboxylate. As a versatile synthetic intermediate, a thorough understanding of its fundamental properties is paramount for researchers and drug development professionals seeking to unlock its full potential in creating next-generation pharmaceuticals.
Core Molecular Structure and Physicochemical Profile
Methyl oxazole-2-carboxylate is characterized by a planar, sp²-hybridized five-membered oxazole ring substituted with a methyl ester at the C2 position.[1] This substitution pattern significantly influences the molecule's electronic distribution and, consequently, its chemical behavior.
Physicochemical Data
Precise experimental data for methyl oxazole-2-carboxylate is not extensively documented in publicly available literature. However, by analyzing data from its parent compound, oxazole-2-carboxylic acid, and other closely related analogs, we can establish a reliable profile of its key physicochemical properties.
| Property | Value (Predicted/Analog Data) | Source/Analog Compound |
| Molecular Formula | C₅H₅NO₃ | - |
| Molecular Weight | 127.10 g/mol | [3] |
| CAS Number | 31698-88-1 | [1] |
| Boiling Point | ~200-220 °C at 760 mmHg | Estimated from Oxazole-2-carboxylic acid (218.083 °C)[4] |
| Density | ~1.1-1.2 g/cm³ | Estimated from Oxazole-2-carboxylic acid (1.14 g/cm³)[4] |
| pKa of Conjugate Acid | ~0.8 | Based on the parent oxazole ring[5] |
| Solubility | Soluble in common organic solvents (e.g., chloroform, ethyl acetate). | General property of similar organic esters. |
Synthesis and Purification: A Practical Workflow
While multiple strategies exist for the synthesis of the oxazole ring, a common and effective approach for preparing 2-carboxy-substituted oxazoles involves the cyclization of α-amino ketones or related precursors. The following protocol is a representative method adapted from established syntheses of similar oxazole esters.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of methyl oxazole-2-carboxylate.
Step-by-Step Synthesis Protocol
This protocol is a generalized procedure based on the synthesis of analogous compounds and should be optimized for specific laboratory conditions.
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Reaction Setup: To a solution of serine methyl ester hydrochloride (1 equivalent) in anhydrous tetrahydrofuran (THF), add triethylamine (2.2 equivalents) and stir at 0 °C for 15 minutes.
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Cyclization: To the cooled solution, add triphenylphosphine (PPh₃, 2.2 equivalents) followed by the dropwise addition of diethyl azodicarboxylate (DEAD, 2.2 equivalents).
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure methyl oxazole-2-carboxylate.
Chemical Reactivity and Mechanistic Insights
The reactivity of the oxazole ring is a delicate balance of its aromatic character and the influence of its heteroatoms. The presence of the electron-withdrawing methyl carboxylate group at the C2 position further modulates this reactivity.
Electrophilic and Nucleophilic Substitution
The oxazole ring is generally considered electron-rich and thus susceptible to electrophilic attack. However, the electron-withdrawing nature of the 2-carbomethoxy group deactivates the ring towards electrophilic substitution. When forced, electrophilic substitution typically occurs at the C5 position.
Conversely, the C2 position of the oxazole ring is the most electron-deficient, making it the primary site for nucleophilic attack. The presence of a good leaving group at this position would facilitate nucleophilic substitution.
Reactivity of the Ester Moiety
The methyl ester group at the C2 position can undergo typical ester transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form oxazole-2-carboxamides. These transformations are crucial for the use of methyl oxazole-2-carboxylate as a building block in the synthesis of more complex molecules.
Logical Relationship of Reactivity
Caption: Key reactive pathways of methyl oxazole-2-carboxylate.
Spectroscopic and Analytical Characterization
The structural elucidation of methyl oxazole-2-carboxylate and its derivatives relies on a combination of standard spectroscopic techniques. The following data is predicted based on the analysis of closely related oxazole structures.
Spectroscopic Data Summary
| Technique | Expected Chemical Shifts / Fragmentation Patterns |
| ¹H NMR | δ (ppm): ~3.9-4.1 (s, 3H, -OCH₃), ~7.3-7.5 (d, 1H, H5), ~8.1-8.3 (d, 1H, H4) |
| ¹³C NMR | δ (ppm): ~53 (-OCH₃), ~125 (C4), ~140 (C5), ~145 (C2), ~160 (C=O) |
| IR Spectroscopy | ν (cm⁻¹): ~1720-1740 (C=O stretch of ester), ~1580 (C=N stretch), ~1100-1300 (C-O stretch) |
| Mass Spectrometry | Expected [M]⁺ at m/z 127. Fragmentation may involve loss of -OCH₃ (m/z 96) and subsequent loss of CO (m/z 68). |
Analytical Workflow for Characterization
Caption: A standard workflow for the analytical characterization of methyl oxazole-2-carboxylate.
Applications in Drug Discovery and Development
Methyl oxazole-2-carboxylate serves as a valuable building block in the synthesis of a wide array of biologically active compounds. Its utility stems from the stable oxazole core and the reactive ester handle, which allows for further chemical modifications.
One notable application is its potential role as a congener of the amino acid valine, with some studies suggesting antitumor and antiangiogenic properties for related structures.[1] The oxazole moiety can act as a bioisostere for other functional groups, enhancing metabolic stability and modulating pharmacokinetic properties of drug candidates.
Safety and Handling
Conclusion
Methyl oxazole-2-carboxylate is a molecule of significant interest to the scientific and drug development communities. Its fundamental properties, including its electronic structure, reactivity, and spectroscopic signature, provide a foundation for its use as a versatile synthetic intermediate. While a comprehensive experimental dataset for this specific compound is still emerging, a robust understanding can be gleaned from the wealth of knowledge on the broader class of oxazole derivatives. As the quest for novel therapeutics continues, the strategic application of well-characterized building blocks like methyl oxazole-2-carboxylate will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
Cas 33123-68-1,Oxazole-2-carboxylic acid - LookChem. LookChem. [Link]
-
A report on synthesis and applications of small heterocyclic compounds: Oxazole - AIP Publishing. AIP Publishing. [Link]
-
A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. PMC - NIH. [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. IJMPR. [Link]
-
1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic - Der Pharma Chemica. Der Pharma Chemica. [Link]
-
Biological Importance of Oxazoles - Allied Academies. Allied Academies. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. RSC Publishing. [Link]
-
Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. NIH. [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PubMed Central. PubMed Central. [Link]
-
(a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),... - ResearchGate. ResearchGate. [Link]
-
4-Methyloxazole-2-carboxylic acid | C5H5NO3 | CID 46737736 - PubChem. PubChem. [Link]
-
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC - NIH. PMC - NIH. [Link]
-
Carbon-13 nuclear magnetic resonance spectra of oxazoles - the University of Groningen research portal. University of Groningen. [Link]
-
Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides - RSC Publishing. RSC Publishing. [Link]
-
MSDS of 2-Methyl-oxazole. Capot Chemical Co., Ltd. [Link]
-
Methyl oxirane-2-carboxylate | C4H6O3 | CID 145751 - PubChem - NIH. PubChem. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxazole, 4,5-dihydro-2-methyl- [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. capotchem.cn [capotchem.cn]
- 7. static.cymitquimica.com [static.cymitquimica.com]
